REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:20]([O:22]CC)=[CH2:21])CCC.Cl>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:20]([C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1)(=[O:22])[CH3:21] |^1:43,62|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35.3 mg
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction slurry was then heated
|
Type
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TEMPERATURE
|
Details
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under reflux
|
Type
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CUSTOM
|
Details
|
resulting in a homogeneous yellow solution
|
Type
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TEMPERATURE
|
Details
|
After heating
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Type
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TEMPERATURE
|
Details
|
under reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C. with an ice-water bath
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Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C. where it
|
Type
|
STIRRING
|
Details
|
was stirred for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The resulting two layers were separated
|
Type
|
ADDITION
|
Details
|
the organic layer was further diluted with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
The organic layer was then diluted with a 10% aqueous ammonium fluoride solution (100 mL)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 25° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1N=CC(=NC1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |